N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide
Description
N-(2-(4-Ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide (CAS: 197177-82-5) is a pyridine-containing pivalamide derivative with the molecular formula C₁₈H₂₁FN₂O. It has an average molecular mass of 300.377 g/mol and a monoisotopic mass of 300.163792 g/mol . The compound features a 4-ethyl-3-fluoropyridine moiety attached to a phenyl ring, which is further substituted with a pivalamide (2,2-dimethylpropanamide) group. This structure positions it as a versatile intermediate in organic synthesis, particularly in lithiation reactions and as a precursor for pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
N-[2-(4-ethyl-3-fluoropyridin-2-yl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-5-12-10-11-20-16(15(12)19)13-8-6-7-9-14(13)21-17(22)18(2,3)4/h6-11H,5H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPWTABQRQBCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1)C2=CC=CC=C2NC(=O)C(C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide typically involves the reaction of 4-ethyl-3-fluoropyridine with 2-aminophenylpivalamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pivalamide Derivatives
Key Observations :
Table 2: Lithiation Behavior of Pivalamide Derivatives
Key Observations :
- The pivalamide group acts as a directing group, but its steric bulk (due to tert-butyl) can lead to competitive lithiation pathways compared to less hindered analogs like ureas .
- Temperature and base selection (e.g., n-BuLi vs. t-BuLi) significantly alter regioselectivity, as seen in .
Physicochemical Properties
Biological Activity
N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide is a synthetic compound with a molecular formula of C18H21FN2O, which has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
The compound is synthesized through the reaction of 4-ethyl-3-fluoropyridine with 2-aminophenylpivalamide. The synthesis typically requires specific solvents and catalysts to facilitate the formation of the amide bond. Its structural features, particularly the fluorinated pyridine ring, suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.
This compound's mechanism involves its interaction with specific enzymes and receptors. The fluorinated pyridine can modulate enzyme activity, potentially affecting various biochemical pathways. Research indicates that compounds with similar structures can inhibit key signaling pathways associated with cancer proliferation and inflammation .
Antitumor Activity
Research has demonstrated that compounds structurally related to this compound exhibit significant antitumor effects. For instance, a study on related small molecule antagonists showed a 55% reduction in cell viability in aggressive breast cancer cell lines at concentrations as low as 10 µM .
Table 1: Antitumor Effects of Related Compounds
| Compound | Cell Line | Concentration (µM) | Viability Reduction (%) |
|---|---|---|---|
| (±)-25 | MDA-MB-231 | 10 | 55 |
| (±)-25 | MDA-MB-231 | 20 | 47 |
Anti-inflammatory Properties
The compound is also being explored for its anti-inflammatory effects. Studies indicate that similar pivalamide derivatives can inhibit pro-inflammatory cytokines, providing a pathway for therapeutic intervention in inflammatory diseases .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable solubility profiles and metabolic stability, which are essential for effective drug formulation. Toxicological assessments have shown that derivatives do not exhibit significant adverse effects at therapeutic doses .
Case Studies and Research Findings
- Case Study on Antitumor Efficacy : A systematic study involving xenograft models demonstrated that related compounds significantly inhibited tumor growth without notable toxicity to host organisms .
- Anti-inflammatory Mechanisms : Research has indicated that pivalamide derivatives can modulate immune responses by inhibiting NF-kB signaling pathways, which are critical in the inflammatory response .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
